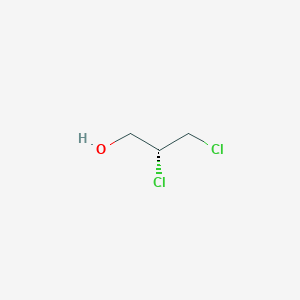![molecular formula C29H29NO4 B14439595 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate CAS No. 79187-28-3](/img/structure/B14439595.png)
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanobenzoate group and an octylbenzoyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate typically involves esterification reactions. One common method is the reaction between 4-cyanobenzoic acid and 4-(4-octylbenzoyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: 4-cyanobenzoic acid and 4-(4-octylbenzoyloxy)phenol.
Reduction: The corresponding alcohols of the cyanobenzoate and octylbenzoyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate has several applications in scientific research:
Materials Science: It is used in the development of liquid crystal materials and organic semiconductors due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, alter membrane properties, and affect cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methylbenzoyl)oxy]phenyl 4-cyanobenzoate
- 4-[(4-Ethylbenzoyl)oxy]phenyl 4-cyanobenzoate
- 4-[(4-Butylbenzoyl)oxy]phenyl 4-cyanobenzoate
Uniqueness
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate is unique due to its longer alkyl chain (octyl group), which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
79187-28-3 |
|---|---|
Molekularformel |
C29H29NO4 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
[4-(4-cyanobenzoyl)oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C29H29NO4/c1-2-3-4-5-6-7-8-22-9-13-24(14-10-22)28(31)33-26-17-19-27(20-18-26)34-29(32)25-15-11-23(21-30)12-16-25/h9-20H,2-8H2,1H3 |
InChI-Schlüssel |
CTKQEHFEWABKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


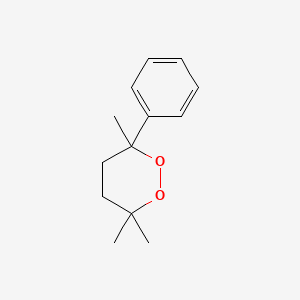
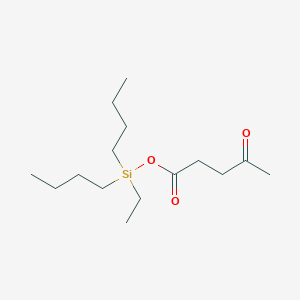
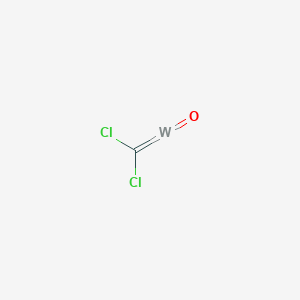


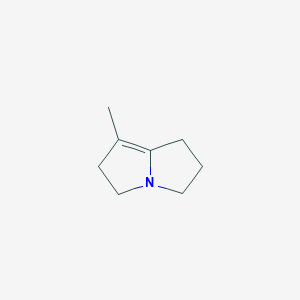
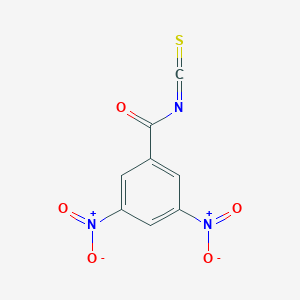
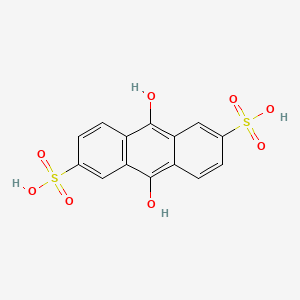
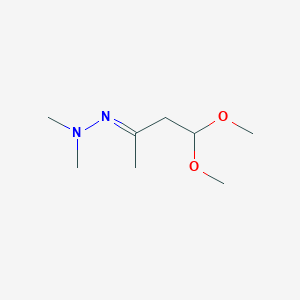
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
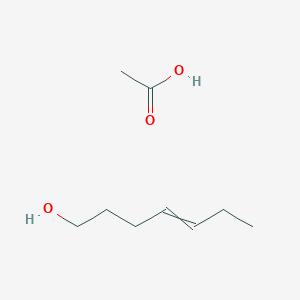
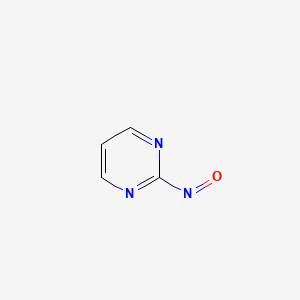
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
